3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid
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Overview
Description
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid is an organic compound with a molecular formula of C12H16N2O6S This compound is characterized by the presence of a sulfonamide group attached to a butanoic acid backbone, with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid typically involves the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl compound, usually achieved through the reaction with sulfonyl chloride in the presence of a base such as pyridine.
Coupling: The final step involves coupling the aminated compound with a butanoic acid derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonamide and butanoic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
Reduction: 3-Methyl-2-[(4-aminophenyl)sulfonylamino]butanoic acid.
Hydrolysis: 4-Nitrophenylsulfonamide and butanoic acid.
Scientific Research Applications
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonamide: Lacks the butanoic acid moiety.
3-Methyl-2-[(4-aminophenyl)sulfonylamino]butanoic acid: The nitro group is reduced to an amino group.
2-[(4-Nitrophenyl)sulfonylamino]butanoic acid: Lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid is unique due to the combination of its structural features, including the nitrophenyl, sulfonamide, and butanoic acid moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-5-3-8(4-6-9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFGBKLVVVLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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